N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide

Carboxylesterase inhibition CE1/CE2 selectivity Drug metabolism modulation

This benzothiazole-cyanoacetamide hybrid is the only commercially available building block offering ~1000-fold selectivity for CE2 over CE1, essential for ADME/Tox profiling. Its unique scaffold enables regioselective heterocyclization to pyrimido-benzothiazoles and aminopyrazoles, directly supporting EL inhibitor programs (BMS patents). Sigma-Aldrich provides this AldrichCPR item for early discovery; buyers assume purity verification.

Molecular Formula C10H7N3OS
Molecular Weight 217.25 g/mol
CAS No. 170802-47-8
Cat. No. B067042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-cyanoacetamide
CAS170802-47-8
SynonymsAcetamide, N-2-benzothiazolyl-2-cyano- (9CI)
Molecular FormulaC10H7N3OS
Molecular Weight217.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CC#N
InChIInChI=1S/C10H7N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5H2,(H,12,13,14)
InChIKeyISWVTKOHDNMTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-(1,3-Benzothiazol-2-yl)-2-cyanoacetamide (CAS 170802-47-8): A Synthetic and Pharmacological Building Block


N-(1,3-Benzothiazol-2-yl)-2-cyanoacetamide (CAS 170802-47-8, MFCD01343376, C₁₀H₇N₃OS, MW 217.25) is a benzothiazole-cyanoacetamide hybrid that serves as a versatile precursor for heterocyclic synthesis and as a direct ligand for carboxylesterases [1][2]. Unlike simple N‑alkyl or N‑aryl cyanoacetamides, the benzothiazole ring confers distinct electronic properties and a known pharmacophore that enables downstream elaboration into pyridine, pyrimidine, and pyrazole derivatives, as well as 2-(benzothiazol-2-yl)-2-cyanoacetamide-based endothelial lipase inhibitors claimed in recent patents [3][4][5]. Sigma‑Aldrich lists the compound as an Aldrich CPR collection item (product R127051), indicating it is a rare, non‑standard chemical provided to early‑discovery researchers without analytical certification, placing the onus on the buyer for identity and purity verification .

Why Generic Substitution Fails for N-(1,3-Benzothiazol-2-yl)-2-cyanoacetamide (170802-47-8): Structure–Activity and Reactivity Considerations


Simple N‑alkyl or N‑aryl cyanoacetamides (e.g., N‑butyl‑2‑cyanoacetamide, N‑(4‑anilinophenyl)‑2‑cyanoacetamide) lack the benzothiazole pharmacophore that enables both the compound’s pronounced carboxylesterase subtype selectivity and its utility as a heterocyclic precursor [1][2]. The benzothiazole ring provides π‑stacking interactions and a rigid planar scaffold that dramatically alters target‑binding geometry: the compound exhibits a ~1 000‑fold selectivity for carboxylesterase 2 (CE2; IC₅₀ ≈ 20 nM) over carboxylesterase 1 (CE1; IC₅₀ ≈ 20 µM), a selectivity window that is absent in non‑benzothiazole cyanoacetamides [2]. Furthermore, the active methylene group adjacent to the cyano function permits regioselective heterocyclization reactions (e.g., with triethylorthoformate, arylidene malononitriles, or hydrazine) that are not accessible with amide‑linked benzothiazole‑2‑carboxamide analogs [3][4]. Substituting this compound with a generic cyanoacetamide or a benzothiazole lacking the cyanoacetyl linker therefore compromises both biological selectivity and synthetic utility, making it a distinct procurement decision.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-2-cyanoacetamide (170802-47-8) Against Its Closest Comparators


Carboxylesterase Subtype Selectivity: ~1 000‑Fold CE2 over CE1 Preference Versus Non‑Benzothiazole Cyanoacetamides

In a head‑to‑head enzymatic assay performed on human liver microsomes, N‑(1,3‑benzothiazol‑2‑yl)‑2‑cyanoacetamide inhibited carboxylesterase 2 (CE2) with an IC₅₀ of 20 nM and a Ki of 42 nM, while its inhibition of carboxylesterase 1 (CE1) was approximately 1 020‑fold weaker (IC₅₀ = 20.4 µM) [1]. This selectivity profile is not observed with simple N‑alkyl‑ or N‑aryl‑2‑cyanoacetamides, which typically show negligible or equipotent CE1/CE2 inhibition [2]. The quantified selectivity ratio places this compound among the most CE2‑selective benzothiazole‑based inhibitors reported, a property critical for applications requiring CE1‑sparing activity.

Carboxylesterase inhibition CE1/CE2 selectivity Drug metabolism modulation

Derivative Antimicrobial Potency: Thiophene Derivative Achieves MIC 3.125 µg/mL Against S. aureus, Matching Chloramphenicol

The Bondock et al. study used N‑(benzothiazol‑2‑yl)‑2‑cyanoacetamide as the starting material to generate a series of thiazole, thiophene, and pyrazole derivatives [1]. Among them, thiophene derivative 13 exhibited an MIC of 3.125 µg/mL against Staphylococcus aureus, equal to the reference antibiotic chloramphenicol in the same assay. Its activity against Streptococcus pyogenes was 50 % lower than chloramphenicol. For antifungal evaluation, thiazole 3 and pyrazolo[1,5‑a]pyrimidine 21b showed MIC values of 6.25 µg/mL against Aspergillus fumigatus and Fusarium oxysporum. These potencies are achieved only when the benzothiazole‑cyanoacetamide scaffold is elaborated with specific heterocyclic appendages; the parent compound itself serves as the essential entry point to this series [1].

Antimicrobial discovery MIC determination Benzothiazole-thiophene hybrids

Heterocyclic Derivatization Efficiency: 70–79 % Isolated Yields in Key Cyclization Reactions, Outperforming 2‑Aminobenzothiazole Direct Substitution

The active methylene group of the cyanoacetamide moiety permits highly efficient cyclization reactions. Heterocyclization with triethylorthoformate in boiling nitrobenzene delivers 2‑oxo‑2H‑pyrimido[3,1‑b]benzothiazole‑3‑carbonitrile in 79 % isolated yield [1]. Reaction with hydrazine hydrate proceeds at room temperature within 0.5 h to give 3‑amino‑5‑(2‑benzothiazolyl)amino‑1H‑pyrazole in 70 % yield [2]. In contrast, direct functionalization of 2‑aminobenzothiazole without the cyanoacetyl linker typically requires harsher conditions and gives lower yields (40–60 %) for analogous transformations because the amino group must be activated in situ [3]. The l‑proline‑catalyzed ultrasonic reaction with arylidene malononitriles further demonstrates the synthetic versatility of this scaffold, providing rapid access to polysubstituted pyridines under mild conditions [4].

Heterocyclic synthesis Reaction yield comparison Cyanoacetamide building block

Endothelial Lipase Inhibitor Scaffold: Patent‑Enabled Chemical Space Not Accessible with Generic Cyanoacetamides

The Bristol‑Myers Squibb patent (US 2019/0144403 A1) explicitly claims 2‑(benzothiazol‑2‑yl)‑2‑cyano‑acetamide derivatives as endothelial lipase (EL) inhibitors for dyslipidemia treatment [1]. The core benzothiazole‑cyanoacetamide scaffold is mandatory for the claimed structure–activity relationship (SAR) series, which includes defined substituent patterns at the benzothiazole 5‑ and 6‑positions and at the cyanoacetamide α‑carbon [1]. Non‑benzothiazole cyanoacetamides or benzothiazole‑2‑carboxamides fall outside the patent claims, conferring intellectual‑property differentiation. While quantitative EL IC₅₀ data for the parent compound are not disclosed in the patent, the existence of this patent family, combined with the demonstrated CE2 selectivity [2], positions the scaffold as a dual‑purpose starting material for both cardiovascular and drug‑metabolism research.

Endothelial lipase inhibition Cardiovascular drug discovery HDL cholesterol modulation

Commercial Availability Profile: AldrichCPR “Rare Chemical” Status Versus Standard‑Catalog Benzothiazole Analogs

N‑(1,3‑Benzothiazol‑2‑yl)‑2‑cyanoacetamide is listed in the Sigma‑Aldrich catalog as product R127051 under the AldrichCPR (Custom Product Request) collection, meaning it is provided as‑is without analytical data; the buyer assumes responsibility for identity and purity confirmation . In contrast, close structural analogs such as 2‑aminobenzothiazole (Sigma product 108812, ≥97 % purity, full analytical data) and 2‑cyanomethylbenzothiazole (Sigma product 195111, 97 %) are standard catalog items with lot‑specific Certificates of Analysis (CoA) . Separately, Leyan Chemical offers the compound at 98 % purity with batch‑specific quality control . CymitQuimica lists a 95 % minimum purity grade, now discontinued . This fragmented supply landscape means that procurement decisions must balance the Sigma‑Aldrich route (intended for early‑discovery collections, no CoA) against the Leyan route (defined purity, 98 %) or the discontinued CymitQuimica option, making sourcing strategy a key differentiator.

Chemical procurement Compound sourcing AldrichCPR

Safety Profile Differentiation: Known Irritant Classification (H319, H335) Versus Less Hazardous Benzothiazole Analogs

According to the Chemsrc safety datasheet, N‑(1,3‑benzothiazol‑2‑yl)‑2‑cyanoacetamide carries H319 (causes serious eye irritation) and H335 (may cause respiratory irritation) hazard statements . In comparison, 2‑aminobenzothiazole carries H302 (harmful if swallowed) and H319, while N‑butyl‑2‑cyanoacetamide is classified only as H315 (skin irritation) . The presence of the cyano group introduces additional toxicity considerations, including potential cyanide release under extreme conditions. The Sigma‑Aldrich AldrichCPR listing notably does not provide a Safety Data Sheet (SDS) for this compound , whereas the Leyan and Chemsrc listings explicitly document the H319/H335 hazards. This discrepancy in safety documentation availability is a practical procurement consideration for EHS compliance.

Chemical safety Hazard classification Procurement risk management

Prioritized Application Scenarios for N-(1,3-Benzothiazol-2-yl)-2-cyanoacetamide (170802-47-8) Based on Quantitative Evidence


Carboxylesterase 2 (CE2)-Selective Probe Development for Drug Metabolism Studies

With a demonstrated ~1 000‑fold selectivity for CE2 (IC₅₀ ≈ 20 nM) over CE1 (IC₅₀ ≈ 20 µM) in human liver microsome assays [1], this compound is an ideal starting scaffold for developing isoform‑selective chemical probes to study CE2‑mediated prodrug activation or drug‑drug interactions, without confounding CE1 interference. The selectivity window far exceeds that of non‑benzothiazole cyanoacetamides, making it the compound of choice for ADME/Tox laboratories requiring CE2‑specific tool compounds.

Synthesis of Antimicrobial Benzothiazole–Heterocycle Hybrid Libraries

As demonstrated by Bondock et al., the compound serves as a direct precursor to thiophene, thiazole, and pyrazole derivatives with MIC values as low as 3.125 µg/mL against S. aureus, matching chloramphenicol [2]. Medicinal chemistry groups can procure this building block to rapidly synthesize focused libraries targeting Gram‑positive and fungal pathogens, capitalizing on the known SAR that the benzothiazole‑cyanoacetamide scaffold enables.

Endothelial Lipase (EL) Inhibitor Lead Generation for Cardiovascular Indications

The Bristol‑Myers Squibb patent series (US 2019/0144403 A1) establishes this scaffold as the core of EL inhibitor claims for dyslipidemia [3]. Pharmaceutical discovery teams pursuing EL as a target for HDL cholesterol modulation can use this compound as a validated entry point to patent‑enabled chemical space, avoiding the legal and scientific risks of scaffold hopping to non‑benzothiazole cyanoacetamides.

Heterocyclic Chemistry Methodology Development and Process Scale‑Up

The compound’s reliable performance in high‑yielding heterocyclization reactions (70–79 % isolated yields for pyrimido‑benzothiazole and aminopyrazole formation) [4] and its compatibility with l‑proline‑catalyzed ultrasonic conditions make it a dependable substrate for synthetic methodology development and subsequent gram‑to‑kilogram scale‑up, outperforming 2‑aminobenzothiazole as a direct starting material in both yield and step economy.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.